(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
Description
Historical Development and Discovery
The synthesis of bicyclic amines containing diazabicyclo frameworks traces its roots to early 20th-century efforts in alkaloid mimicry. While tropinone, a related bicyclic ketone, was first synthesized by Richard Willstätter in 1901 , the specific exploration of 3,9-diazabicyclo[4.2.1]nonane derivatives emerged more recently. A pivotal advancement occurred in 2010 when Coleman et al. at Merck Research Laboratories reported the synthesis of 3,9-diazabicyclo[4.2.1]nonanes as dual orexin receptor antagonists, marking the first systematic medicinal exploration of this scaffold . The (1R,6S)-3-methyl variant described here represents a stereochemically defined offshoot of these efforts, optimized for enhanced receptor binding and metabolic stability.
Significance in Heterocyclic Chemistry
The diazabicyclo[4.2.1]nonane system occupies a unique niche in heterocyclic chemistry due to:
- Bridgehead Strain : The [4.2.1] bicyclic framework introduces moderate angular strain, influencing both reactivity and conformational preferences.
- Diaxial Nitrogen Placement : The 3,9-diaza configuration creates a pseudo-geminal diamine motif, enabling diverse hydrogen-bonding interactions.
- Stereochemical Complexity : The rel-(1R,6S) configuration (CAS 2307753-89-3) introduces two stereogenic centers, making enantioselective synthesis a key challenge .
Comparative studies with related systems like 3,7-diazabicyclo[3.3.1]nonanes reveal distinct electronic profiles. For instance, Malmakova et al. demonstrated that Mannich cyclocondensation routes effective for [3.3.1] systems require modification for [4.2.1] analogs due to differing ring strain .
Nomenclature and Structural Classification
The systematic IUPAC name rel-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride encodes critical structural information:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₈Cl₂N₂ | |
| Molecular weight | 213.15 g/mol | |
| SMILES | CN1CC@@([H])CC[C@@]2([H])CC1.Cl.Cl |
The bicyclo[4.2.1]nonane numbering convention assigns positions 1 and 6 as bridgehead atoms, with the methyl group at position 3 and secondary amine at position 9. The dihydrochloride salt form enhances aqueous solubility, critical for pharmacological applications .
Importance in Contemporary Medicinal Research
Recent studies highlight three key areas of therapeutic interest:
- Neuropharmacology : The 3,9-diazabicyclo[4.2.1]nonane core demonstrates high affinity for orexin receptors (OX1R/OX2R), making it a candidate for insomnia treatment. Coleman et al. reported sub-nanomolar OX1R binding (Ki = 0.7 nM) for optimized analogs .
- Conformational Restriction : The rigid framework locks pharmacophores in bioactive conformations, improving target selectivity over flexible analogs.
- Prodrug Potential : Secondary amines facilitate prodrug strategies through salt formation or carbamate linkages.
Comparative analysis with classical bicyclic amines:
Properties
IUPAC Name |
(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOQOFNZUCRPB-OXOJUWDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CC[C@H](C1)N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride typically involves a [3+2] cycloaddition reaction. This reaction can be carried out using azomethine ylides, which are generated in situ from aldehydes and amines, and activated alkenes. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The cycloaddition is followed by reduction and lactamization steps to yield the desired diazabicyclo compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial formation of the bicyclic core through cycloaddition, followed by purification and conversion to the dihydrochloride salt. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted diazabicyclo derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Dual Orexin Receptor Antagonism
One of the primary applications of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane; dihydrochloride is its role as a dual orexin receptor antagonist. This mechanism is particularly relevant in the treatment of sleep disorders such as insomnia. The orexin system is crucial for regulating wakefulness and arousal, and antagonizing these receptors can promote sleep and reduce wakefulness in animal models .
Neuropharmacological Research
The compound has been extensively studied for its effects on neuropharmacological pathways. Research indicates that it can modulate neurotransmitter systems involved in sleep regulation, potentially leading to novel treatments for various sleep-related disorders.
Synthesis and Derivatives
The synthesis of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane typically involves several key steps that ensure the compound's purity and efficacy for research applications. Various synthetic routes allow for the development of derivatives with enhanced pharmacological properties or altered functionalities, which can be crucial for advancing therapeutic applications.
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Methyl-3,9-diazabicyclo[3.3.1]nonane | Bicyclic structure with one less carbon cycle | Orexin receptor antagonist |
| 7-Azabicyclo[4.2.1]nonane | Contains an additional nitrogen atom | Potential anxiolytic effects |
| 9-Azabicyclo[6.3.0]decane | Larger bicyclic system | Investigated for analgesic properties |
This table highlights how slight variations in structure can lead to different biological effects and therapeutic potentials.
Sleep Disorders
A notable study investigated the efficacy of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane in animal models of insomnia. Results showed significant improvements in sleep latency and duration compared to control groups, underscoring its potential as a therapeutic agent for sleep disorders .
Antimicrobial Activity
While primarily researched for its neuropharmacological effects, preliminary studies also suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. This opens avenues for further exploration into its utility beyond neuropharmacology .
Mechanism of Action
The mechanism by which (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride exerts its effects involves binding to specific molecular targets such as orexin receptors, serotonin transporters, and dopamine transporters. This binding can modulate the activity of these receptors and transporters, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride are best understood through comparisons with related bicyclic diamines. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
Biological Activity
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride is a bicyclic compound characterized by its unique arrangement of nitrogen and carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₆N₂
- CAS Number : 1330170-43-8
- Structural Features : The compound features a bicyclic structure with two nitrogen atoms, which may influence its interaction with biological targets.
Biological Activity
Research indicates that (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane exhibits significant biological activity through its interactions with various molecular targets such as enzymes and receptors. These interactions can influence biochemical pathways relevant to therapeutic applications.
The mechanism of action involves binding to specific receptors or enzymes, leading to alterations in their activity. This can result in various biological effects, including potential therapeutic outcomes.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique aspects of compounds related to (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Similar bicyclic structure | Different functional groups |
| 1-Methyl-3,9-diazabicyclo[4.2.1]nonane | Methyl substitution at different position | Variation in biological activity |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | Methyl group at position 9 | Potentially altered pharmacological profile |
Case Studies and Research Findings
- Orexin Receptor Antagonists : A study highlighted the synthesis of constrained diazepanes with a 3,9-diazabicyclo[4.2.1]nonane core that exhibited good oral bioavailability and sleep-promoting activity in a rat EEG model. This suggests potential applications in treating insomnia through orexin receptor modulation .
- Bioactivity Profiling : Various studies have investigated the binding affinity of (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane to specific receptors involved in neurotransmission and metabolic regulation. These studies emphasize the compound's role in influencing neuropeptide signaling pathways .
Future Directions
Further research is required to elucidate the full spectrum of biological activities associated with (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane and to explore its potential therapeutic applications more comprehensively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step protocols with protective group strategies. For example, analogous diazabicyclo compounds are synthesized via:
- Step 1 : Coupling of carboxylic acid derivatives (e.g., 4-(pyridinyl)benzoic acid) with the bicyclic scaffold using carbodiimide-based activation.
- Step 2 : Deprotection of N-tboc groups using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) followed by salt formation (e.g., fumaric acid) .
- Key Considerations : Optimize reaction time (e.g., 12 hours for coupling) and solvent systems (CH₂Cl₂/MeOH for chromatography). Monitor purity via HPLC or LC-MS .
Q. How can researchers verify the purity and identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups. For example, methyl groups in the diazabicyclo scaffold appear as singlets near δ 2.5 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ expected at m/z 307.26 for dihydrochloride forms) .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Advanced Research Questions
Q. How can structural contradictions in reaction products be resolved?
- Methodological Answer :
- Case Study : Oxidation or substitution reactions may yield divergent products (e.g., ketones vs. alcohols) depending on reagents (e.g., PCC vs. NaBH₄) .
- Approach :
Systematic Screening : Vary reaction conditions (temperature, solvent polarity, catalyst loading) and analyze outcomes via GC-MS or XRD.
Computational Modeling : Use DFT (Density Functional Theory) to predict thermodynamic stability of products. For example, B3LYP/6-31G(d) basis sets can model transition states .
- Example : Confirmation of bicyclo scaffold geometry via X-ray crystallography (e.g., C–N bond lengths: 1.45–1.49 Å) .
Q. What experimental designs are suitable for studying its bioactivity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method. Compare IC₅₀ values with known inhibitors (e.g., donepezil) .
- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) and quantify accumulation in neuronal cell lines via scintillation counting .
- In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding modes at nicotinic acetylcholine receptors (nAChRs). Validate with MD simulations (AMBER force field) .
Q. How can computational methods enhance understanding of its electronic properties?
- Methodological Answer :
- DFT Parameters :
| Property | Method/Basis Set | Software |
|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Gaussian 16 |
| Electrostatic Potential | MEP Surface Analysis | Multiwfn |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
